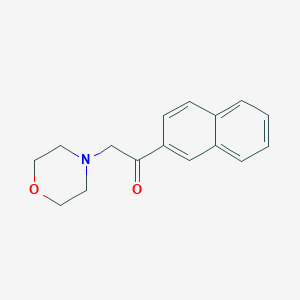

2-(4-morpholinyl)-1-(2-naphthyl)ethanone

Description

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

2-morpholin-4-yl-1-naphthalen-2-ylethanone |

InChI |

InChI=1S/C16H17NO2/c18-16(12-17-7-9-19-10-8-17)15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11H,7-10,12H2 |

InChI Key |

WAIJUCUDGHRNHZ-UHFFFAOYSA-N |

SMILES |

C1COCCN1CC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

C1COCCN1CC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 4 Morpholinyl 1 2 Naphthyl Ethanone and Its Analogs

Direct Synthesis Approaches

Direct methods offer efficient routes to the target compound, often by forming the crucial carbon-nitrogen bond adjacent to the carbonyl group.

One-pot reactions are highly valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. The Mannich reaction stands out as a classic and effective three-component, one-pot condensation for producing β-amino-carbonyl compounds, also known as Mannich bases. wikipedia.orgnih.gov This reaction involves the aminoalkylation of a carbon atom that is acidic, located alpha to a carbonyl group. wikipedia.org

For the synthesis of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone, the Mannich reaction would involve the condensation of three components:

An enolizable ketone: 1-(2-naphthyl)ethanone (also known as 2'-acetylnaphthalene).

A non-enolizable aldehyde: Formaldehyde .

A secondary amine: Morpholine (B109124) .

The reaction is typically acid-catalyzed and proceeds by converting the substrate into its corresponding aminomethylated derivative. nih.gov The feasibility of this transformation on a naphthalene (B1677914) core is well-supported by studies on analogous systems. For instance, the Mannich reaction involving 2-naphthol, formaldehyde, and morpholine has been successfully demonstrated to produce 1-morpholinomethyl-2-naphthol. researchgate.net Similarly, one-pot, three-component syntheses are used to prepare various 1-aminoalkyl-2-naphthols. ijcmas.com Furthermore, one-pot approaches have been utilized to create complex morpholine-containing structures, such as morpholin-2-ones starting from 1-naphthyl aldehyde, showcasing the compatibility of the naphthyl and morpholine moieties in such reaction settings. acs.org

The Mannich reaction is fundamentally a condensation reaction. wikipedia.org The mechanism begins with the formation of an electrophilic iminium ion from the reaction between the secondary amine (morpholine) and the aldehyde (formaldehyde). wikipedia.org The ketone (1-(2-naphthyl)ethanone), under the reaction conditions, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the iminium ion in an electrophilic addition step to form the final β-amino-carbonyl product. wikipedia.org

The successful application of this condensation has been reported for a wide range of substrates. Modified Mannich reactions have been used on complex heterocyclic systems like kynurenic acid derivatives to yield β-aminoketones using morpholine and paraformaldehyde. researchgate.net The reaction is also broadly applied to phenolic compounds analogous to naphthols, such as 8-hydroxyquinoline, which undergo aminoalkylation with various amines and formaldehyde. nih.gov

A highly reliable and common strategy for preparing α-aminoketones is the direct N-alkylation of a secondary amine with a pre-functionalized α-haloketone. rsc.org This two-step approach is one of the most direct routes to this compound.

The sequence begins with the synthesis of the necessary precursors:

Friedel-Crafts Acylation: Naphthalene is acylated with acetic anhydride (B1165640), typically over a zeolite catalyst like H-beta, to selectively produce 1-(2-naphthyl)ethanone (2'-acetylnaphthalene). researchgate.net Zeolite beta has been identified as an optimal catalyst for this reaction, yielding a high selectivity for the desired 2-isomer. researchgate.net

α-Halogenation: The resulting 1-(2-naphthyl)ethanone is then brominated at the α-position to yield 2-bromo-1-(2-naphthyl)ethanone .

N-Alkylation: Finally, morpholine is treated with 2-bromo-1-(2-naphthyl)ethanone. The nitrogen atom of the morpholine acts as a nucleophile, displacing the bromide to form the target compound.

This exact strategy is used to synthesize structurally analogous compounds. For example, the anticonvulsant drug Nafimidone, which is 1-(2-naphthyl)-2-(imidazol-1-yl)ethanone, is prepared by reacting 2-bromo-1-(2-naphthyl)ethanone with imidazole. nih.govnih.gov More recent and advanced methods for this transformation include the amination of "umpoled" enolates, where an N-alkenoxypyridinium salt derived from the ketone reacts with an amine via an SN2′ pathway to furnish the α-amino ketone. rsc.org

Table 1: Comparison of Direct Synthetic Approaches

| Method | Starting Materials | Key Intermediates | Reaction Type | Reference |

|---|---|---|---|---|

| One-Pot Mannich Reaction | 1-(2-naphthyl)ethanone, Formaldehyde, Morpholine | Iminium ion, Ketone enolate | Three-component condensation | wikipedia.org, researchgate.net |

| Alkylation of α-Haloketone | 1-(2-naphthyl)ethanone, Bromine, Morpholine | 2-Bromo-1-(2-naphthyl)ethanone | Acylation, Halogenation, N-Alkylation | nih.gov, researchgate.net |

| Umpolung Strategy | 1-(2-naphthyl)ethanone, Pyridinium activating agent, Morpholine | N-alkenoxypyridinium salt | Amination of umpoled enolate | rsc.org |

Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While often used to synthesize precursors, these methods represent the cutting edge of synthetic chemistry.

Palladium-catalyzed reactions are versatile for constructing the 1-(2-naphthyl)ethanone core or for its subsequent modification. For instance, palladium complexes have been developed that show high activity for the α-ketone arylation of both activated and unactivated aryl chlorides, enabling the direct formation of the aryl-ketone bond. acs.org

More advanced palladium-catalyzed transformations can modify the naphthalene ring system itself. Asymmetric dearomatization of naphthalene derivatives has been achieved using palladium catalysis, providing access to complex alicyclic frameworks from simple aromatic precursors. nih.gov Other specialized methods include the palladium-catalyzed asymmetric allylic alkylation (AAA) of 2-acylimidazoles, which serve as ester enolate equivalents and can be converted into ketone derivatives after the coupling reaction. nih.gov These methods highlight the broad utility of palladium catalysis in accessing the structural components of the target molecule.

The Suzuki-Miyaura coupling is a premier palladium-catalyzed method for forming carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides. mdpi.com This reaction is a central strategy for synthesizing aryl ketones, including the 1-(2-naphthyl)ethanone precursor. nsf.gov

A common approach involves the cross-coupling of 2-naphthylboronic acid with an acylating agent, such as acetyl chloride. mdpi.comnsf.gov This reaction provides a direct route to the ketone by forming the C(aryl)-C(acyl) bond. The reaction is typically carried out with a palladium catalyst, such as Pd2dba3, and a base like potassium carbonate in a suitable solvent. mdpi.com Recent developments have even enabled the use of simple ketones, like acetophenones, as coupling partners through the catalytic activation of unstrained C-C bonds, offering a novel disconnection strategy for ketone synthesis. nih.govacs.org

Table 2: Representative Conditions for Suzuki-Miyaura Ketone Synthesis

| Aryl Source | Acyl Source | Catalyst System | Base | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | 4-Bromobenzoyl chloride | Pd2dba3 | K2CO3 | Toluene | Coupling of acyl chloride with boronic acid | mdpi.com |

| Arylboronate | Acetophenone | [Rh(C2H4)2Cl]2 / MeIMes | None required | MeTHF | Direct coupling via C-C bond activation | nih.gov |

| Boronic acid | Benzoyl chloride | Pd(OAc)2 / SPhos | K3PO4 | Toluene | Mechanochemical (solvent-free) option available | nsf.gov |

Other Transition Metal-Mediated Syntheses

While palladium and copper are staples in C-N bond formation, other transition metals have emerged as powerful catalysts for the α-amination of ketones, offering alternative reactivity and potentially milder conditions.

Iron-Catalyzed Synthesis: Iron, being abundant and less toxic than many other transition metals, is an attractive catalyst. Iron-catalyzed oxidative coupling presents a direct method for the α-amination of ketones without requiring pre-functionalization of the carbonyl compound. organic-chemistry.orgresearchgate.netdigitellinc.com In a potential synthesis of this compound, 1-(2-naphthyl)ethanone could be directly coupled with morpholine. A typical protocol involves an iron(III) salt, such as iron(III) bromide (FeBr₃), and a quinone-based oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in a solvent such as 1,2-dichloroethane (B1671644) at elevated temperatures. organic-chemistry.orgresearchgate.net Mechanistic studies suggest the reaction may proceed through an iron enolate, which is then oxidized to form a carbocationic intermediate that is subsequently trapped by the amine nucleophile. researchgate.netacs.org

Ruthenium- and Rhodium-Catalyzed Synthesis: Ruthenium and rhodium complexes are well-established catalysts for a variety of organic transformations. Ruthenium(II) catalysts, for instance, can mediate the C-H imidation of aryl ketones, providing access to primary aminophenones which are precursors to more complex amines. researchgate.net Furthermore, ruthenium complexes containing chiral ligands like BINAP are highly effective for the asymmetric transfer hydrogenation of ketones, a key step in stereoselective routes. wikipedia.org Rhodium catalysts, often paired with chiral phosphoric acids, have demonstrated exceptional efficiency in the enantioselective N-H insertion reactions of α-diazo ketones, yielding α-amino ketones with high enantioselectivity in minutes. rsc.org Zinc iodide, a cost-effective transition metal salt, has also been shown to catalyze the formation of substituted pyrroles from dienyl azides at room temperature, highlighting the utility of less common metals in C-N bond formation. nih.govorganic-chemistry.org

Novel Reagent and Catalyst Systems in Synthesis

The development of new reagents and catalysts is crucial for overcoming the limitations of traditional synthetic methods, aiming for higher yields, greater functional group tolerance, and improved stereocontrol.

Exploration of Organic Boron Reagents

Organoboron reagents have become indispensable tools in modern organic synthesis due to their stability, low toxicity, and versatile reactivity. acs.orgdokumen.pub

The Petasis borono-Mannich reaction is a notable multicomponent reaction where an organoboronic acid, an amine, and a carbonyl compound condense to form α-amino acids and their derivatives. acs.org This reaction could be adapted for the synthesis of the target compound. For example, a naphthylboronic acid could react with morpholine and an appropriate glyoxal (B1671930) derivative.

More recently, photochemical methods have utilized diboron (B99234) reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). These reagents can act as precursors for electron donor-acceptor (EDA) complexes, enabling the formal direct amination of α-hydroxy ketones with nitroarenes under mild, light-induced conditions. acs.org Boron trihalides, such as boron trifluoride etherate (BF₃·Et₂O), are classic and potent Lewis acids that can catalyze a wide array of reactions, including Friedel-Crafts acylations or cyclizations that may be involved in the synthesis of precursors. acs.orgmdpi.com

| Boron Reagent | Potential Application in Synthesis | Reference |

|---|---|---|

| Arylboronic Acids (e.g., 2-Naphthylboronic acid) | Suzuki-Miyaura coupling to build precursors; Petasis borono-Mannich reaction for C-N bond formation. | acs.orgdokumen.pubnumberanalytics.com |

| Bis(pinacolato)diboron (B₂pin₂) | Precursor in photoinduced amination of α-hydroxy ketones. | acs.org |

| Boron Tribromide (BBr₃) / Boron Trifluoride (BF₃) | Strong Lewis acid catalyst for electrophilic substitution (e.g., Friedel-Crafts acylation) or ether cleavage. | acs.orgdokumen.pub |

| Chiral Oxazaborolidines (CBS Reagents) | Catalysts for the enantioselective reduction of the ketone moiety to a chiral alcohol. | wikipedia.orgmdpi.com |

Application of Specific Additives and Solvents

The choice of solvent and the use of specific additives can dramatically influence the outcome of a synthesis, affecting reaction rates, yields, and even selectivity. In the common synthesis of α-amino ketones via nucleophilic substitution of an α-haloketone (e.g., 2-bromo-1-(2-naphthyl)ethanone) with an amine (morpholine), these factors are critical.

Solvents: The reaction is typically favored in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, or tetrahydrofuran (B95107) (THF). organic-chemistry.orgorgsyn.orgmdpi.com These solvents effectively solvate the cation while leaving the nucleophile relatively free, accelerating the rate of Sₙ2 substitution. In some cases, the amine reactant itself, if used in excess, can serve as the solvent. asianpubs.org

Additives:

Bases: An acid scavenger is often required to neutralize the hydrogen halide byproduct (e.g., HBr). Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or non-nucleophilic organic bases like triethylamine (B128534) (TEA).

Phase-Transfer Catalysts: In biphasic systems, a phase-transfer catalyst such as tetra-n-butylammonium iodide (TBAI) can shuttle the amine nucleophile into the organic phase, facilitating the reaction. researchgate.net

Acid Catalysts: In other synthetic steps, such as the formation of precursors via condensation or cyclization, acid catalysts like p-toluenesulfonic acid (p-TsOH) or solid-supported acids like Nafion are employed. mdpi.com

| Parameter | Example | Function/Effect in α-Amination | Reference |

|---|---|---|---|

| Solvent | DMF, DMSO | Polar aprotic; accelerates Sₙ2 substitution. | researchgate.net |

| Acetonitrile | Polar aprotic; common in bromination and substitution reactions. | orgsyn.org | |

| 1,2-Dichloroethane | Solvent for iron-catalyzed oxidative amination. | organic-chemistry.org | |

| Additive | K₂CO₃, NaHCO₃ | Inorganic base to neutralize acid byproduct. | - |

| TBAI | Phase-transfer catalyst to enhance reaction rate in biphasic systems. | researchgate.net | |

| DDQ | Oxidant used in transition metal-catalyzed dehydrogenative coupling. | organic-chemistry.orgresearchgate.net |

Stereoselective and Regioselective Synthesis Strategies

Achieving control over the precise spatial arrangement of atoms is a hallmark of sophisticated organic synthesis. For a molecule like this compound, this involves controlling both the point of attachment on the naphthalene ring (regioselectivity) and the three-dimensional structure if chiral centers are present (stereoselectivity).

Control of Regioisomer Formation

The primary regiochemical challenge lies in the synthesis of the 1-(2-naphthyl)ethanone precursor. The Friedel-Crafts acylation of naphthalene with an acylating agent like acetyl chloride or acetic anhydride can yield two possible isomers: 1-acetylnaphthalene (α-acylation) and 2-acetylnaphthalene (B72118) (β-acylation).

The product ratio is highly dependent on reaction conditions. Acylation in nonpolar solvents like carbon disulfide (CS₂) at low temperatures tends to favor the kinetically controlled α-product. In contrast, using polar solvents like nitrobenzene (B124822) or carrying out the reaction at higher temperatures allows for equilibration to the thermodynamically more stable β-product, 2-acetylnaphthalene. researchgate.net

Modern methods offer more precise control. A nickel-catalyzed reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides provides an exclusive pathway to β-acyl naphthalenes, completely avoiding the formation of the α-isomer. rsc.org Similarly, regioselective functionalization of the naphthalene ring itself, such as the synthesis of 4-arylamino-1,2-naphthoquinones using LED light in a confined medium, demonstrates advanced techniques for controlling substitution patterns. rsc.org

Diastereoselective Approaches

While this compound is achiral, its derivatives can contain multiple stereocenters. Diastereoselective synthesis aims to control the relative configuration of these centers. For instance, if the molecule contains a pre-existing chiral center, the introduction of the morpholine group or the reduction of the ketone can be influenced by that center, leading to a preference for one diastereomer.

More commonly, strategies focus on creating a single enantiomer from a prochiral starting material. The ketone of this compound is prochiral, and its reduction leads to a chiral alcohol. Enantioselective reduction can be achieved with high fidelity using several methods:

CBS Reduction: Oxazaborolidine catalysts, pioneered by Corey, Bakshi, and Shibata (CBS), are highly effective for the asymmetric reduction of prochiral ketones using borane (B79455) as the reductant. wikipedia.orgmdpi.com

Catalytic Hydrogenation: Chiral ruthenium-diamine or rhodium-phosphine (e.g., Ru-BINAP) complexes catalyze the enantioselective transfer hydrogenation from sources like isopropanol (B130326) or formic acid. wikipedia.org

Biocatalysis: Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) can reduce ketones with exceptional enantioselectivity (>99% ee) under mild, aqueous conditions. mdpi.comnih.gov

Alternatively, the chiral center can be set during the C-N bond formation through asymmetric amination . This can be accomplished using chiral catalysts to direct the approach of the amine to one face of an enolate or enol-like species. rsc.orgorganic-chemistry.org

| Method | Catalyst/Reagent | Transformation | Typical Selectivity (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Reduction | (R)- or (S)-CBS Catalyst with BH₃ | Prochiral ketone → Chiral secondary alcohol | >90% | wikipedia.orgmdpi.com |

| Asymmetric Transfer Hydrogenation | Ru(II)/Chiral Diamine Complex | Prochiral ketone → Chiral secondary alcohol | >95% | wikipedia.org |

| Biocatalytic Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Prochiral ketone → Chiral secondary alcohol | >99% | mdpi.comnih.gov |

| Asymmetric α-Amination | L-Proline with Azodicarboxylates | Ketone → α-Hydrazino ketone | >95% | organic-chemistry.org |

Advanced Spectroscopic and Structural Elucidation of 2 4 Morpholinyl 1 2 Naphthyl Ethanone

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. By combining the known molecular formulas of 2-acetylnaphthalene (B72118) (C₁₂H₁₀O) and the morpholinyl ethanone (B97240) fragment, the molecular formula for 2-(4-morpholinyl)-1-(2-naphthyl)ethanone is established as C₁₆H₁₇NO₂. chemspider.comnih.gov

From this molecular formula, the theoretical exact mass can be calculated. This value is critical for confirming the identity of the compound in a sample when analyzed by HRMS. The expected high-resolution mass data is presented in the table below.

| Parameter | Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Calculated Exact Mass | 255.12593 u |

| Monoisotopic Mass | 255.12593 Da |

This table presents the theoretical high-resolution mass spectrometry data for this compound, calculated from its molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Mechanistic Studies

The primary fragmentation is expected to occur via alpha-cleavage, which is characteristic of ketones, on either side of the carbonyl group. libretexts.org One likely pathway involves the cleavage of the bond between the carbonyl carbon and the methylene (B1212753) bridge, leading to the formation of a stable naphthoyl cation. Another significant fragmentation pathway would involve the cleavage and subsequent rearrangement of the morpholine (B109124) ring. The table below outlines the proposed major fragment ions.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 256 | [C₁₆H₁₇NO₂ + H]⁺ | Protonated molecular ion |

| 155 | [C₁₁H₇O]⁺ | Cleavage of the C-C bond between the carbonyl and the CH₂ group, forming the naphthoyl cation. |

| 127 | [C₁₀H₇]⁺ | Loss of CO from the naphthoyl cation. |

| 100 | [C₅H₁₀NO]⁺ | Cleavage of the bond between the CH₂ group and the morpholine ring. |

| 86 | [C₄H₈N]⁺ | Fragmentation of the morpholine ring. |

This table provides a summary of the plausible ESI-MS/MS fragmentation pattern for this compound based on the fragmentation behavior of analogous compounds.

Single Crystal X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties. Although a specific crystal structure for this compound has not been reported, we can infer its likely crystallographic characteristics based on analyses of similar molecules. researchgate.net

Determination of Crystal System and Unit Cell Parameters

Based on related naphthalenone and morpholine-containing structures, it is probable that this compound would crystallize in either a monoclinic or triclinic system, as these are common for organic molecules of similar complexity. chemspider.com The unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice, would be precisely determined from the diffraction pattern.

| Crystal System | Probable Space Group | Predicted Unit Cell Parameter Range |

| Monoclinic | P2₁/c | a = 10-15 Å, b = 5-10 Å, c = 15-20 Å, β = 90-105° |

| Triclinic | P-1 | a = 5-10 Å, b = 10-15 Å, c = 10-15 Å, α, β, γ ≈ 90-110° |

This table presents a hypothetical prediction of the crystal system and unit cell parameters for this compound, based on data from structurally similar compounds.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

| Bond Type | Expected Length (Å) | Angle | Expected Value (°) |

| C=O (ketone) | ~1.22 | C-C-O (ketone) | ~120 |

| C-N (morpholine) | ~1.47 | C-N-C (morpholine) | ~109.5 |

| C-C (naphthyl) | 1.36 - 1.42 | C-C-C (naphthyl) | ~120 |

| C-O (morpholine) | ~1.43 | C-O-C (morpholine) | ~109.5 |

This table summarizes the anticipated bond lengths and angles for this compound, derived from standard values and data from related crystal structures.

Intermolecular Interactions and Packing Arrangements

The way molecules pack in a crystal is governed by a variety of intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the crystal packing. These include C-H···O hydrogen bonds, where a hydrogen atom attached to a carbon interacts with the oxygen of the carbonyl or morpholine group of a neighboring molecule. Furthermore, π-π stacking interactions between the aromatic naphthalene (B1677914) rings of adjacent molecules are highly probable and would significantly contribute to the stability of the crystal lattice. sigmaaldrich.com These interactions collectively dictate the supramolecular architecture of the compound in the solid state.

UV-Visible (UV-Vis) Spectroscopy and Absorption Characteristics

The electronic absorption spectrum of this compound is dictated by the electronic transitions within its principal chromophoric systems: the naphthalene ring and the carbonyl group, which are conjugated. The introduction of a morpholinyl group at the alpha position to the carbonyl function further influences the spectroscopic properties. While specific spectral data for the title compound is not extensively documented in publicly available literature, a detailed analysis can be constructed by examining the parent chromophore, 1-(2-naphthyl)ethanone (also known as 2-acetylnaphthalene), and considering the electronic effects of the α-morpholinyl substituent.

The UV-Vis spectrum of a molecule provides insight into its electronic structure, as absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The wavelengths of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the molecule's structure.

Detailed Research Findings

The core structure, 1-(2-naphthyl)ethanone, possesses a naphthalene moiety attached to an acetyl group. The electronic spectrum of this parent ketone is characterized by absorptions arising from π → π* transitions within the aromatic naphthalene system and both n → π* and π → π* transitions involving the carbonyl group. libretexts.orgmasterorganicchemistry.com The naphthalene ring itself gives rise to multiple strong absorption bands. The conjugation of the carbonyl group with the naphthalene ring affects the energy of these transitions.

The introduction of the 2-(4-morpholinyl) group, an α-amino substituent, is expected to act as an auxochrome. The non-bonding electrons on the nitrogen atom of the morpholine ring can interact with the π-system of the carbonyl group and, by extension, the naphthalene ring. This interaction, a form of n-π conjugation, typically leads to a bathochromic shift (a shift to longer wavelengths) of the absorption bands. This is because the interaction raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thus reducing the HOMO-LUMO energy gap. libretexts.org

Specifically, the weak, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group is anticipated to be particularly sensitive to substitution and solvent polarity. masterorganicchemistry.com The lone pair on the α-nitrogen can directly influence the non-bonding electrons of the carbonyl oxygen. Furthermore, the presence of the morpholinyl group may introduce the possibility of intramolecular charge transfer (ICT) character to certain electronic transitions, which can result in significant solvatochromism—a change in the absorption spectrum with varying solvent polarity. wikipedia.org In polar solvents, the excited state, which may have a larger dipole moment due to charge transfer, would be stabilized, leading to a bathochromic shift.

The UV-Visible absorption data for the parent compound, 1-(2-naphthyl)ethanone, as documented in the NIST Chemistry WebBook, provides a baseline for understanding the primary chromophore. nist.gov

UV-Visible Absorption Data for 1-(2-Naphthyl)ethanone

This interactive table provides the absorption maxima (λmax) and molar absorptivity (ε) for the parent chromophore in ethanol. The data is sourced from the NIST Chemistry WebBook. nist.gov

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Electronic Transition Type (Probable) |

| 245 | 39810 | Ethanol | π → π* (Naphthalene E-band) |

| 284 | 6310 | Ethanol | π → π* (Naphthalene B-band) |

| 323 | 2512 | Ethanol | π → π* (Conjugated System) / n → π* |

The intense absorption at 245 nm is characteristic of a high-energy π → π* transition within the naphthalene ring system. The bands at 284 nm and 323 nm are also attributed to π → π* transitions, though of lower energy, characteristic of the extended conjugated system. The forbidden n → π* transition of the carbonyl group is typically much weaker and may be observed as a shoulder on one of the longer-wavelength π → π* bands. masterorganicchemistry.com The introduction of the α-morpholinyl group in this compound would be expected to shift these absorptions, particularly the one at 323 nm, to longer wavelengths and potentially increase their intensity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other properties.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra

TDDFT is a method used to calculate the electronic excitation energies of molecules, which correspond to the absorption of light in the UV-visible spectrum. core.ac.ukresearchgate.net This allows for the theoretical prediction and interpretation of a compound's electronic absorption spectra. core.ac.uk There are currently no published TDDFT studies for 2-(4-morpholinyl)-1-(2-naphthyl)ethanone.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational technique used to visualize and understand weak, non-covalent interactions within and between molecules, such as van der Waals forces, hydrogen bonds, and steric repulsion. nih.govresearchgate.net These interactions are crucial for understanding molecular recognition and crystal packing. nih.govresearchgate.net A specific NCI analysis for this compound has not been reported.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical method used to explore intermolecular interactions in a crystal structure. nih.govnih.govmdpi.com It provides a visual and quantitative summary of the types and frequencies of close contacts between neighboring molecules in a crystal lattice. nih.govnih.gov Without crystallographic data for this compound, a Hirshfeld surface analysis cannot be performed.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, typically employing methods like Density Functional Theory (DFT), are used to determine the electronic structure and properties of a molecule. These calculations provide valuable insights into the molecule's reactivity and stability.

Had research been conducted on this compound, a data table of its quantum chemical descriptors would be presented here. This would likely include:

HOMO (Highest Occupied Molecular Orbital) Energy: Indicates the ability of a molecule to donate electrons. Higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Indicates the ability of a molecule to accept electrons. Lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity. A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron from a molecule.

Electron Affinity (A): The energy released when an electron is added to a molecule.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): Describes the tendency of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These descriptors are instrumental in predicting the sites of electrophilic and nucleophilic attack, understanding reaction mechanisms, and correlating electronic structure with biological activity. Without dedicated studies, these values for this compound remain undetermined.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics simulations are powerful computational methods used to study the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, researchers can gain insights into conformational changes, stability, and interactions with other molecules.

For this compound, MD simulations would reveal the preferred three-dimensional arrangements (conformations) of the molecule in different environments (e.g., in a vacuum, in water, or bound to a biological target). Key findings from such a study would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's structure over the simulation time. A stable RMSD plot indicates that the molecule has reached a stable conformation.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule. Higher RMSF values for certain atoms or groups would indicate greater movement.

Radius of Gyration (Rg): To understand the compactness of the molecule's structure over time.

Analysis of Torsional Angles: To identify the most stable rotational positions of the morpholine (B109124) and naphthyl rings relative to the ethanone (B97240) linker.

This information is critical for understanding how the molecule's shape influences its physical properties and biological function. In the absence of any published MD simulation studies on this compound, a detailed analysis of its conformational stability and dynamics cannot be provided.

Chemical Reactivity and Mechanistic Investigations

Reaction Pathways and Intermediates

The primary route to synthesizing 2-(4-morpholinyl)-1-(2-naphthyl)ethanone involves the nucleophilic substitution of an α-haloketone precursor. This reaction proceeds through a well-established pathway involving key intermediates.

Identification of Reaction Intermediates

The synthesis of this compound typically starts from 2-bromo-1-(2-naphthyl)ethanone. The reaction with morpholine (B109124) proceeds via a transition state rather than a stable, isolable intermediate. However, related reactions provide insight into potential transient species. For instance, in some catalytic preparations of similar α-amino ketones, intermediates such as C-acyl N,O-aminals have been identified, which then generate reactive α-keto imines in situ. researchgate.net While not directly observed in the standard synthesis of the title compound, these species represent plausible, albeit transient, intermediates under certain catalytic conditions.

The most critical species along the reaction coordinate is the SN2 transition state, where the new carbon-nitrogen bond is forming concurrently with the cleavage of the carbon-halogen bond.

Proposed Mechanistic Pathways

The most widely accepted mechanism for the formation of this compound from 2-halo-1-(2-naphthyl)ethanone and morpholine is a direct bimolecular nucleophilic substitution (SN2) reaction. sigmaaldrich.combldpharm.com In this pathway, the nitrogen atom of the morpholine acts as the nucleophile, attacking the α-carbon of the 2-halo-1-(2-naphthyl)ethanone. This attack occurs from the backside relative to the leaving group (the halogen atom), leading to an inversion of stereochemistry if the α-carbon were chiral.

The carbonyl group of the ketone plays a crucial role in activating the α-carbon towards nucleophilic attack through its electron-withdrawing inductive effect. This effect polarizes the carbon-halogen bond, making the carbon atom more electrophilic.

An alternative, though less likely pathway in this specific case, could involve the formation of an enolate intermediate under strongly basic conditions. sigmaaldrich.combldpharm.com However, morpholine is a secondary amine and is generally considered a moderately basic nucleophile, which favors the direct SN2 substitution pathway.

Catalysis and Reaction Optimization

The efficiency and selectivity of the synthesis of this compound can be significantly influenced by the presence of catalysts and the specific reaction conditions employed.

Role of Catalysts in Reaction Efficiency and Selectivity

While the reaction between an α-haloketone and an amine can proceed without a catalyst, the use of a base or an acid scavenger is common to neutralize the hydrohalic acid (e.g., HBr) formed as a byproduct. This prevents the protonation of the morpholine, which would render it non-nucleophilic. Common bases used for this purpose include excess morpholine, triethylamine (B128534), or inorganic bases like potassium carbonate.

In the broader context of α-amino ketone synthesis, various catalytic systems have been developed to enhance efficiency and control stereochemistry. For example, copper(II)-catalyzed direct α-amination of ketones has been demonstrated. This method involves the in situ generation of an α-bromo carbonyl species, which is then displaced by the amine. Palladium-catalyzed asymmetric arylation of in situ generated α-keto imines is another advanced method for producing chiral α-amino ketones. researchgate.net While not standard for this specific achiral compound, these catalytic methods highlight the potential for more sophisticated synthetic approaches.

Influence of Reaction Conditions (Temperature, Solvent, Additives) on Reactivity

The conditions under which the reaction is performed have a profound impact on the rate and yield of the formation of this compound.

Temperature: The rate of the SN2 reaction is temperature-dependent. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to undesired side reactions, such as elimination or decomposition. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproducts.

Solvent: The choice of solvent is critical. Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane (B109758) (CH2Cl2) are often effective for SN2 reactions as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. sigmaaldrich.com Studies on similar reactions have shown that solvent choice can dramatically affect the yield. sigmaaldrich.com

Additives: Besides the base used to scavenge the acid, other additives can influence the reaction. For instance, the use of a phase-transfer catalyst could be beneficial if the reaction is performed in a biphasic system.

The following table, based on general principles and data from analogous reactions, illustrates the potential impact of reaction conditions on the synthesis of α-amino ketones.

| Parameter | Variation | Expected Outcome on Yield/Rate | Rationale |

| Temperature | Low (e.g., Room Temp) | Slower Rate | Lower kinetic energy of reactants. |

| High (e.g., Reflux) | Faster Rate | Increased kinetic energy overcomes activation energy. May increase side products. | |

| Solvent | Polar Aprotic (e.g., DMF, CH₂Cl₂) | High Yield | Stabilizes the transition state of SN2 reactions. sigmaaldrich.com |

| Polar Protic (e.g., Methanol) | Lower Yield | Can solvate the nucleophile through hydrogen bonding, reducing its reactivity. sigmaaldrich.com | |

| Non-polar (e.g., Toluene) | Moderate Yield | May result in lower solubility of reactants and slower reaction rates. sigmaaldrich.com | |

| Base | Excess Morpholine | Effective | Acts as both nucleophile and acid scavenger. |

| Triethylamine (Et₃N) | Effective | A non-nucleophilic base to scavenge acid. | |

| K₂CO₃ | Effective | A solid inorganic base, useful in polar aprotic solvents. |

Nucleophilic and Electrophilic Reactivity Studies

The structure of this compound contains both nucleophilic and electrophilic centers, dictating its reactivity in further transformations.

Nucleophilic Character: The primary nucleophilic center is the nitrogen atom of the morpholine ring. However, its lone pair of electrons is already engaged in a bond to the ethanone (B97240) backbone. The oxygen atom of the morpholine ether linkage also possesses lone pairs, but it is a significantly weaker nucleophile than the nitrogen. The enolate, formed by deprotonation of the α-carbon, is also a potent nucleophile.

Electrophilic Character: The most significant electrophilic center is the carbonyl carbon of the ketone group. This carbon is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, or reducing agents like sodium borohydride (B1222165). Such reactions would lead to the formation of the corresponding tertiary or secondary alcohol.

The aromatic naphthyl ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating, directing incoming electrophiles primarily to the 5- and 8-positions of the naphthalene (B1677914) ring system.

Nucleophilic Additions and Substitutions Involving the Morpholine Moiety

The morpholine ring in this compound contains a tertiary amine, which can act as a nucleophile. However, the nitrogen atom's lone pair is also involved in the ring system, which can influence its reactivity. While specific studies on nucleophilic reactions directly on the morpholine moiety of this compound are not extensively documented in readily available literature, general principles of morpholine chemistry can be applied. For instance, the nitrogen atom can be protonated in the presence of strong acids.

The more significant site for nucleophilic attack is the carbonyl carbon of the ethanone group. This carbon is electrophilic and susceptible to attack by various nucleophiles, a common reaction for ketones. Such reactions would lead to the formation of an alcohol.

Furthermore, the synthesis of α-amino ketones, such as the title compound, often involves the nucleophilic substitution of an α-haloketone by an amine. organic-chemistry.org In a typical synthesis, 2-bromo-1-(2-naphthyl)ethanone would react with morpholine, where the morpholine nitrogen acts as the nucleophile, displacing the bromide to form the carbon-nitrogen bond. organic-chemistry.org This reaction proceeds via a standard SN2 mechanism.

Another relevant reaction is the conjugate or 1,4-nucleophilic addition to α,β-unsaturated ketones. libretexts.org While this compound itself is not an α,β-unsaturated ketone, this type of reactivity is important in the synthesis of related structures and highlights the versatility of nucleophilic additions in the chemistry of ketones. libretexts.org

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system is inherently susceptible to electrophilic aromatic substitution (EAS) reactions due to its electron-rich π-system. Naphthalene is more reactive than benzene (B151609) in such reactions. libretexts.org The position of substitution on the naphthalene ring is directed by the existing substituent, in this case, the 2-(morpholinyl)ethanone group, and is governed by the stability of the intermediate carbocation (arenium ion). libretexts.orgwordpress.com

For naphthalene itself, electrophilic attack generally favors the C1 (α) position over the C2 (β) position because the intermediate for α-substitution is more stabilized by resonance. libretexts.orgwordpress.com The positive charge in the α-intermediate can be delocalized over two rings while maintaining one intact benzene ring in some resonance structures. libretexts.org

The 2-(morpholinyl)ethanone substituent at the C2 position of the naphthalene ring will influence the regioselectivity of further electrophilic attack. The carbonyl group is deactivating and meta-directing in benzene systems due to its electron-withdrawing nature. However, in naphthalene, the outcome is more complex. The substituent at C2 can direct incoming electrophiles to various positions, with the specific outcome depending on the reaction conditions and the nature of the electrophile. Generally, positions 1, 3, 6, and 8 are potential sites for substitution. The interplay between the electronic effects of the substituent and the inherent reactivity of the naphthalene core determines the final product distribution. For instance, nitration and halogenation of naphthalene derivatives often occur at the α-position. uomustansiriyah.edu.iq Friedel-Crafts acylation, however, can be sensitive to solvent and temperature, leading to mixtures of isomers. libretexts.orguomustansiriyah.edu.iq

Radical Mechanisms in Synthesis

The application of radical chemistry in the synthesis of complex molecules has gained significant attention. nih.gov Radical reactions can be initiated by various methods, often involving radical initiators like AIBN or by photoredox catalysis. organic-chemistry.org While specific studies detailing the synthesis of this compound via radical mechanisms are not prevalent, general strategies involving radical intermediates are plausible.

For instance, the synthesis of some morpholine derivatives has been explored in the context of their effects on free radical processes, suggesting a link between this class of compounds and radical chemistry. nih.gov One potential, though not explicitly documented for this compound, radical-mediated approach could involve the cyclization of a radical intermediate.

Carbon–Carbon and Carbon–Heteroatom Bond Formation Strategies

The synthesis of this compound relies on key carbon-carbon and carbon-heteroatom bond-forming reactions. These are fundamental transformations in organic synthesis. nih.govalevelchemistry.co.uk

Carbon-Heteroatom Bond Formation:

The crucial carbon-nitrogen (C-N) bond in the title compound is typically formed through the nucleophilic substitution reaction between an α-haloketone and morpholine, as mentioned in section 5.3.1. organic-chemistry.org This is a widely used method for the synthesis of α-amino ketones. rsc.org The reaction involves the attack of the nitrogen atom of morpholine on the electrophilic carbon bearing a halogen, leading to the formation of the C-N bond and the displacement of the halide.

| Reactant 1 | Reactant 2 | Bond Formed | Reaction Type |

| 2-Bromo-1-(2-naphthyl)ethanone | Morpholine | C-N | Nucleophilic Substitution |

Carbon-Carbon Bond Formation:

The carbon skeleton of the starting material, 1-(2-naphthyl)ethanone, can be constructed through various C-C bond-forming reactions. A common method is the Friedel-Crafts acylation of naphthalene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. uomustansiriyah.edu.iq This reaction introduces the acetyl group onto the naphthalene ring. The regioselectivity of this reaction can be influenced by the solvent and other conditions, potentially yielding a mixture of 1- and 2-substituted isomers. libretexts.orguomustansiriyah.edu.iq

Another approach to form the C-C bond is through the reaction of a 2-naphthaldehyde (B31174) with an organometallic reagent, such as a Grignard reagent or an organolithium reagent, followed by oxidation of the resulting secondary alcohol to the ketone. organic-chemistry.org A patent describes the synthesis of related unsaturated 2-naphthyl ketones by reacting a 2-naphthaldehyde with a ketone in the presence of a base. google.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Bond Formed |

| Naphthalene | Acetyl Chloride | AlCl₃ | C-C |

| 2-Naphthaldehyde | Methylmagnesium Bromide | - | C-C |

| 2-Naphthaldehyde | Acetone | Basic Alumina, Heat | C-C |

Synthesis and Characterization of Derivatives of 2 4 Morpholinyl 1 2 Naphthyl Ethanone

Structural Modifications on the Naphthyl Moiety

The naphthyl group, a bicyclic aromatic system, is amenable to various electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. These modifications can significantly influence the electronic and steric properties of the entire molecule.

Halogenation and Alkylation

Halogenation of the naphthyl ring can be achieved through electrophilic aromatic substitution. The position of substitution is directed by the existing acetylmorpholine group and the inherent reactivity of the naphthalene (B1677914) ring system. Typically, reactions with elemental halogens (Cl₂, Br₂) in the presence of a Lewis acid or in an acidic medium, such as acetic acid, lead to the introduction of a halogen atom. nih.govwikipedia.orglibretexts.orgyoutube.com The regioselectivity often favors positions that are electronically activated and sterically accessible. For 2-substituted naphthalenes, further substitution can occur at various positions, with the exact outcome depending on reaction conditions. acs.orgpsu.edursc.orgrsc.org

Alkylation of the naphthyl moiety can be accomplished via Friedel-Crafts alkylation, though this method can be prone to polysubstitution and rearrangement. A more controlled approach involves the palladium-catalyzed cross-coupling of a halogenated naphthyl derivative with an appropriate organometallic reagent. nih.gov This allows for the precise introduction of alkyl groups at specific positions on the aromatic ring.

Table 1: Representative Halogenated and Alkylated Derivatives of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone

| Derivative Name | Modification | Typical Reagents | Characterization Notes (Hypothetical) |

| 1-((5-Bromo-2-naphthyl)(morpholino))ethan-1-one | Bromination | Br₂/FeBr₃ | ¹H NMR: Shift in aromatic protons, MS: Isotopic pattern for Br |

| 1-((6-Chloro-2-naphthyl)(morpholino))ethan-1-one | Chlorination | Cl₂/AlCl₃ | ¹H NMR: Downfield shift of adjacent protons, MS: Isotopic pattern for Cl |

| 1-((5-Methyl-2-naphthyl)(morpholino))ethan-1-one | Alkylation | CH₃I/AlCl₃ | ¹H NMR: Singlet for methyl protons, ¹³C NMR: New aliphatic carbon signal |

| 1-((6-Ethyl-2-naphthyl)(morpholino))ethan-1-one | Alkylation | CH₃CH₂Br/AlCl₃ | ¹H NMR: Triplet and quartet for ethyl protons |

This table presents hypothetical data for illustrative purposes.

Introduction of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the naphthyl ring can be modulated by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Friedel-Crafts acylation is a common method for introducing acyl groups (EWGs). acs.orgpsu.edursc.orgresearchgate.net Nitration, using a mixture of nitric and sulfuric acids, can introduce a nitro group (a strong EWG). Subsequent reduction of the nitro group can yield an amino group (a strong EDG). The position of these substitutions is governed by the directing effects of the substituents already present on the naphthalene ring. rsc.orgresearchgate.net

The introduction of these groups can be confirmed by spectroscopic methods. For example, the carbonyl stretching frequency in the infrared (IR) spectrum is sensitive to the electronic nature of the substituent on the naphthyl ring. researchgate.net

Table 2: Representative Derivatives with Electron-Donating and Electron-Withdrawing Groups

| Derivative Name | Modification | Typical Reagents | Characterization Notes (Hypothetical) |

| 1-((5-Nitro-2-naphthyl)(morpholino))ethan-1-one | Nitration (EWG) | HNO₃/H₂SO₄ | IR: Characteristic NO₂ stretches, ¹H NMR: Significant downfield shifts in aromatic region |

| 1-((5-Amino-2-naphthyl)(morpholino))ethan-1-one | Reduction of Nitro (EDG) | SnCl₂/HCl or H₂/Pd-C | IR: N-H stretching bands, ¹H NMR: Upfield shift of aromatic protons |

| 1-((5-Methoxy-2-naphthyl)(morpholino))ethan-1-one | Nucleophilic Substitution | NaOCH₃ on a halo-derivative | ¹H NMR: Singlet for methoxy (B1213986) protons |

| 1-((5-Cyano-2-naphthyl)(morpholino))ethan-1-one | Sandmeyer Reaction | CuCN on a diazonium salt | IR: C≡N stretching band |

This table presents hypothetical data for illustrative purposes.

Modifications on the Ethanone (B97240) Linker

The ethanone linker, comprising a carbonyl group and an adjacent methylene (B1212753) group, is a key site for structural modifications that can alter the molecule's conformation and reactivity.

Chain Elongation and Shortening

Modifying the length of the ethanone linker can be achieved through multi-step synthetic sequences. For instance, chain elongation to a propanone or butanone linker could be accomplished by reacting a suitable naphthyl derivative with a longer-chain acylating agent, followed by introduction of the morpholine (B109124) moiety at the alpha-position. Chain shortening is generally more complex and may require a complete resynthesis starting from a different naphthyl precursor.

Substitution of Carbonyl or Methylene Protons

The carbonyl group is a highly reactive functional group that can undergo a variety of transformations. libretexts.orgwikipedia.org Reduction of the carbonyl group to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). msu.edu Complete deoxygenation of the carbonyl to a methylene group can be performed under Wolff-Kishner or Clemmensen reduction conditions. libretexts.orgmsu.edu

The protons on the methylene group alpha to the carbonyl are acidic and can be removed by a base to form an enolate. wikipedia.orgyoutube.com This enolate can then react with various electrophiles, allowing for the introduction of substituents at this position. For example, alkylation can be achieved by treating the enolate with an alkyl halide. nih.gov

Table 3: Representative Derivatives with a Modified Ethanone Linker

| Derivative Name | Modification | Typical Reagents | Characterization Notes (Hypothetical) |

| 2-(4-morpholinyl)-1-(2-naphthyl)ethan-1-ol | Carbonyl Reduction | NaBH₄ | IR: O-H stretch, disappearance of C=O stretch, ¹H NMR: New signal for CH-OH proton |

| 4-(2-naphthyl)-3-morpholinobutane | Carbonyl Deoxygenation | N₂H₄/KOH (Wolff-Kishner) | ¹H NMR: Disappearance of carbonyl-related signals, new methylene signals |

| 2-(4-morpholinyl)-1-(2-naphthyl)propan-1-one | Methylene Alkylation | 1. NaH, 2. CH₃I | ¹H NMR: Disappearance of methylene singlet, appearance of methine quartet and methyl doublet |

| 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone oxime | Carbonyl Derivatization | NH₂OH·HCl | Formation of oxime, confirmed by ¹³C NMR shift of the C=N carbon. nih.govsci-hub.se |

This table presents hypothetical data for illustrative purposes.

Derivatization of the Morpholine Ring

The morpholine ring, a saturated heterocycle, offers opportunities for derivatization, although these modifications are generally less straightforward than those on the aromatic naphthyl ring. The nitrogen atom in the morpholine ring is a tertiary amine and is relatively unreactive towards further substitution under standard conditions. However, the carbon atoms of the morpholine ring can be functionalized. For instance, oxidation of the morpholine ring can lead to the formation of morpholin-2-one (B1368128) or morpholin-3-one (B89469) derivatives. nih.govacs.orgmdpi.com The synthesis of C-substituted morpholines can also be achieved through multi-step sequences starting from appropriate amino alcohols. e3s-conferences.org

Another approach to modifying this part of the molecule is to replace the morpholine ring entirely with other cyclic amines, such as piperidine (B6355638) or piperazine, during the initial synthesis. This would involve reacting the appropriate 2-halo-1-(2-naphthyl)ethanone with the desired cyclic amine.

Table 4: Representative Derivatives with a Modified Morpholine Ring

| Derivative Name | Modification | Typical Reagents | Characterization Notes (Hypothetical) |

| 2-(2-Oxo-4-morpholinyl)-1-(2-naphthyl)ethanone | Oxidation of Morpholine | Oxidizing agents (e.g., RuO₄) | IR: New C=O stretch for the lactam, ¹H NMR: Changes in the morpholine proton signals |

| 1-(2-naphthyl)-2-(piperidin-1-yl)ethanone | Ring Replacement | Piperidine (in place of morpholine) | ¹H NMR: Characteristic signals for piperidine protons |

| 1-(2-naphthyl)-2-(4-methylpiperazin-1-yl)ethanone | Ring Replacement | N-Methylpiperazine | ¹H NMR: Singlet for the N-methyl group of piperazine |

This table presents hypothetical data for illustrative purposes.

Substituent Effects on Morpholine

The introduction of substituents onto the morpholine ring of this compound can significantly influence the molecule's steric and electronic properties. While specific studies on this exact compound are not extensively documented, the principles of organic chemistry and data from analogous systems allow for a predictive understanding of these effects.

Electronic Effects: Electron-withdrawing groups (EWGs) attached to the morpholine ring, for instance at the 2 or 3 positions, would decrease the electron density on the nitrogen atom. This would reduce its basicity and could influence the reactivity of the adjacent methylene group. Conversely, electron-donating groups (EDGs) would enhance the nitrogen's basicity.

Steric Effects: Bulky substituents on the morpholine ring would create steric hindrance, potentially influencing the molecule's ability to interact with biological targets or affecting the reaction rates of subsequent synthetic transformations. The chair-like conformation of the morpholine ring means that substituents can exist in either axial or equatorial positions, leading to different steric environments.

The structure-activity relationship (SAR) studies on various morpholine-containing compounds have shown that such substitutions are a key strategy for optimizing biological activity. researchgate.net For example, in related (arylalkyl)azole anticonvulsants, modifications to the heterocyclic amine portion are crucial for activity. nih.gov

Table 1: Predicted Effects of Morpholine Substitution

| Substituent Type | Position on Morpholine Ring | Predicted Effect on Nitrogen Basicity | Potential Impact on Reactivity |

| Electron-Withdrawing (e.g., -NO₂, -CN) | C-2, C-3 | Decrease | Reduced nucleophilicity |

| Electron-Donating (e.g., -CH₃, -OCH₃) | C-2, C-3 | Increase | Enhanced nucleophilicity |

| Bulky Group (e.g., -t-Butyl) | Any | Minimal electronic effect | Steric hindrance, altered conformation |

Synthesis of Fused Heterocyclic Systems Incorporating the Core Structure

The this compound framework serves as a valuable starting point for the construction of more complex, fused heterocyclic systems. The reactivity of the α-amino ketone moiety is central to these synthetic strategies. nih.govrsc.orgresearchgate.net A common precursor, 2-bromo-1-(2-naphthyl)ethanone, is frequently used to synthesize related structures by reaction with various nucleophiles. researchgate.netbioline.org.br

One established method involves the Hantzsch thiazole (B1198619) synthesis. For instance, reacting 2-bromo-1-(2-naphthyl)ethanone with a thiourea (B124793) or thioamide derivative leads to the formation of a thiazole ring fused or appended to the naphthyl system. Studies have shown the successful synthesis of quinoline-pyrazoline-based naphthalenyl thiazole derivatives via the reaction of 2-bromo-1-(2-naphthyl)ethanone with substituted pyrazole-1-carbothioamides. bioline.org.br A similar strategy could be envisioned starting from a derivative of this compound that has been converted to an α-haloketone.

Another approach is the construction of fused pyrimidines or pyridines. Multi-component reactions are particularly efficient for this purpose. For example, the one-pot reaction of an aldehyde, an active methylene compound, and an amine can lead to highly substituted fused systems. clockss.org The naphthyl ketone of the title compound could potentially participate in such condensation reactions.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, followed by intramolecular C-H arylation, have been used to create acenaphthylene-fused heteroarenes from dihalonaphthalenes. beilstein-journals.org This demonstrates a powerful method for building complex polycyclic systems based on the naphthalene core.

Comprehensive Spectroscopic Characterization of Novel Derivatives

The structural elucidation of any newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum would provide key information. The protons on the naphthalene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing the substitution pattern. nih.govyoutube.com The methylene protons (CH₂) alpha to the carbonyl group would likely appear as a singlet around δ 3.8-4.5 ppm. The protons on the morpholine ring would show two distinct multiplets, corresponding to the protons adjacent to the nitrogen (N-CH₂) and those adjacent to the oxygen (O-CH₂), typically in the δ 2.5-4.0 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the downfield region, typically δ 190-200 ppm. The carbons of the naphthalene ring would resonate between δ 120-140 ppm. The methylene carbon alpha to the ketone would be found around δ 65-75 ppm, while the morpholine carbons would appear at approximately δ 45-70 ppm. utah.edu

Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying key functional groups. A strong absorption band between 1680-1700 cm⁻¹ would confirm the presence of the aryl ketone carbonyl group (C=O). The C-H stretching vibrations of the naphthalene ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the morpholine and methylene groups would be just below 3000 cm⁻¹. A characteristic C-O-C stretching band for the morpholine ether linkage would be expected around 1115 cm⁻¹. youtube.com

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the derivatives and to gain structural information from their fragmentation patterns. The molecular ion peak (M⁺) would be prominent. Common fragmentation pathways for α-amino ketones often involve cleavage alpha to the carbonyl group.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

| ¹H NMR | Naphthalene Protons | δ 7.5 - 8.2 ppm (multiplets) |

| -CO-CH₂-N- | δ 4.0 ppm (singlet) | |

| Morpholine N-CH₂ | δ 2.6 ppm (triplet) | |

| Morpholine O-CH₂ | δ 3.7 ppm (triplet) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 197 ppm |

| Naphthalene Carbons | δ 124 - 136 ppm | |

| -CO-CH₂-N- | δ 68 ppm | |

| Morpholine N-CH₂ | δ 54 ppm | |

| Morpholine O-CH₂ | δ 67 ppm | |

| IR | Aryl Ketone (C=O stretch) | ~1690 cm⁻¹ |

| Aryl C-H stretch | ~3050 cm⁻¹ | |

| Aliphatic C-H stretch | ~2850-2950 cm⁻¹ | |

| Ether (C-O-C stretch) | ~1115 cm⁻¹ |

Applications in Advanced Organic Synthesis

Building Block Chemistry for Complex Molecular Architectures

The intricate framework of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone positions it as a valuable precursor in the synthesis of elaborate molecules, including polycyclic and bridged systems, often through elegant multi-component reactions.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. The structural features of this compound, particularly the reactive α-amino ketone functionality, suggest its potential as a key precursor in various MCRs. organic-chemistry.orgorganic-chemistry.orgcolab.wsrsc.org

While specific literature detailing the use of this compound in MCRs is not abundant, the known reactivity of α-amino ketones provides a strong basis for its application in this area. For instance, the nitrogen atom of the morpholine (B109124) ring and the adjacent carbonyl group can participate in reactions such as the Ugi or Passerini reactions. The general utility of morpholine derivatives in MCRs further supports this potential. nih.goviau.ir

One plausible MCR could involve the reaction of this compound with an isocyanide, a carboxylic acid, and an additional aldehyde or ketone, leading to the formation of highly functionalized and complex molecules in a single step. Another possibility is its participation in consecutive Betti/Bargellini multicomponent reactions to generate novel oxazepine-based scaffolds. chemicalpapers.com The table below outlines a hypothetical multi-component reaction involving this compound.

| Reactants | Reaction Type | Potential Product Class |

| This compound, Isocyanide, Carboxylic Acid, Aldehyde | Ugi-type Reaction | Complex Peptidomimetics |

| This compound, Chloroform, Aliphatic Ketone | Bargellini Reaction | Substituted Naphthoxazepines |

The rigid naphthyl backbone and the reactive ketone and morpholine functionalities of this compound make it an excellent starting material for the synthesis of complex polycyclic and bridged systems. The synthesis of such structures is a significant goal in organic chemistry due to their prevalence in natural products and pharmaceutically active compounds.

The ketone group can serve as a handle for various cyclization reactions. For example, intramolecular aldol (B89426) condensation or related reactions could lead to the formation of new rings fused to the naphthalene (B1677914) system. The presence of the morpholine group can direct these cyclizations or can be modified to participate in ring-forming reactions. The direct functionalization of heterocyclic molecules is a known strategy for building large, heteroatom-doped polycyclic aromatic systems. acs.org

Furthermore, the α-amino ketone moiety can be transformed into other functional groups that are precursors for cycloaddition reactions, such as the Diels-Alder reaction, to construct bridged bicyclic systems. The synthesis of macrocyclic ketones through ring expansion reactions of cyclic ketones is a well-established method that could potentially be adapted. researchgate.net

Reagents in Carbon-Carbon and Carbon-Heteroatom Bond Formation

The reactivity of the α-amino ketone unit in this compound makes it a valuable reagent for the formation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental transformations in organic synthesis.

The enolizable proton α to the carbonyl group can be removed to generate an enolate, which can then act as a nucleophile in a variety of C-C bond-forming reactions, including aldol reactions, Michael additions, and alkylations. The presence of the adjacent morpholino group can influence the stereoselectivity of these reactions. Enzymatic C-C bond formation, such as decarboxylative aldol reactions, also highlights the potential of α-amino acid-like structures in synthesis. rsc.org

For C-X bond formation, the nitrogen atom of the morpholine ring is nucleophilic and can participate in reactions with various electrophiles. Additionally, the α-amino ketone can be a precursor for the formation of imines or enamines, which are key intermediates in many C-N bond-forming reactions. The synthesis of α-amino ketones often involves the reaction of an α-halo ketone with an amine, a reaction that itself is a prime example of C-N bond formation. organic-chemistry.orgorganic-chemistry.orgcolab.wsrsc.org The table below summarizes some potential bond-forming reactions.

| Bond Type | Reaction | Reactant/Condition |

| C-C | Aldol Reaction | Aldehyde/Ketone, Base |

| C-C | Michael Addition | α,β-Unsaturated Carbonyl Compound |

| C-N | Reductive Amination | Amine, Reducing Agent |

| C-S | Nucleophilic Substitution | Thiol |

Role in the Synthesis of Functional Organic Materials

Functional organic materials with specific electronic, optical, or biological properties are at the forefront of materials science research. The combination of the electronically active naphthalene core and the versatile morpholine unit in this compound suggests its potential as a building block for such materials.

Naphthalene derivatives are widely used in the synthesis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent sensors due to their excellent photophysical properties. researchgate.netresearchgate.netnih.gov The ketone and morpholine groups on the naphthalene scaffold of the title compound can be used to tune these properties or to link the molecule to polymer backbones or other functional units. The synthesis of functionalized naphthalene derivatives is a key step in creating materials for chlorinated benzoquinolines and polybenzoquinolines. researchgate.net

Morpholine-containing compounds are known to exhibit a wide range of biological activities, and their incorporation into larger molecules can impart desirable pharmacokinetic properties. researchgate.net Therefore, this compound could serve as a precursor for the synthesis of novel pharmaceutical agents or bioactive materials.

Coordination and Supramolecular Chemistry Studies

Ligand Properties of 2-(4-morpholinyl)-1-(2-naphthyl)ethanone

The ligand characteristics of a molecule are defined by its ability to donate electron pairs to a central metal atom to form a coordination complex. The structure of this compound contains multiple potential donor sites.

The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal in a coordination complex. wikipedia.org The this compound molecule possesses three potential coordination sites: the nitrogen atom of the morpholine (B109124) ring, the oxygen atom of the morpholine ring, and the carbonyl oxygen atom from the ethanone (B97240) linker.

Based on these sites, the compound could exhibit different modes of coordination:

Monodentate: The ligand could bind to a metal center using only one donor atom. The most likely site for monodentate coordination is the morpholine nitrogen, which is a soft donor, or the carbonyl oxygen, which is a hard donor.

Bidentate: The molecule could act as a chelating agent, binding to a metal center through two donor atoms simultaneously. A likely chelation mode would involve the morpholine nitrogen and the carbonyl oxygen, forming a stable five-membered ring with the metal ion. This bidentate N,O-coordination is common in similar ligand systems.

The participation of the morpholine ether oxygen is less probable due to the strain it would introduce into the resulting chelate ring and its lower basicity compared to the other sites. Therefore, the ligand is most likely to function in a monodentate or bidentate fashion.

| Denticity | Coordinating Atoms | Potential Chelate Ring Size |

|---|---|---|

| Monodentate | Morpholine Nitrogen (N) | N/A |

| Monodentate | Carbonyl Oxygen (O) | N/A |

| Bidentate | Morpholine (N) and Carbonyl (O) | 5-membered |

The formation of metal complexes with ligands containing similar functional groups has been widely studied. nih.gov Transition metal ions such as Cu(II), Ni(II), Co(II), and Zn(II) are expected to form stable complexes with this compound. researchgate.net The synthesis would typically involve reacting the ligand with a metal salt (e.g., chloride or nitrate) in a suitable solvent like ethanol or methanol. uobaghdad.edu.iq

Characterization of the resulting metal complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the vibrational frequencies of the C=O (carbonyl) and C-N (morpholine) bonds are expected to shift. A shift in the ν(C=O) band to a lower frequency is indicative of coordination through the carbonyl oxygen. Similarly, changes in the C-N stretching vibrations would suggest the involvement of the morpholine nitrogen. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov

NMR Spectroscopy: In complexes with diamagnetic metals like Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. Coordination would cause shifts in the signals of protons and carbons near the binding sites compared to the free ligand.

UV-Visible Spectroscopy: The formation of a complex can be monitored by changes in the electronic absorption spectrum. New absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion in the ligand field.

Molar Conductivity: Measurements of molar conductivity in a suitable solvent can determine whether the anions of the metal salt are coordinated to the metal or are free in solution, thus helping to establish the electrolytic nature of the complex.

| Functional Group | Typical Wavenumber (Free Ligand) | Expected Shift Upon Coordination | Reason for Shift |

|---|---|---|---|

| Carbonyl (C=O) | ~1680 cm⁻¹ | Decrease (to lower cm⁻¹) | Weakening of the C=O bond due to electron donation to the metal. |

| Amine (C-N) | ~1115 cm⁻¹ | Shift (increase or decrease) | Change in the electronic environment of the N atom. |

| Metal-Oxygen (M-O) | N/A | Appearance of new band (~400-600 cm⁻¹) | Formation of a new coordinate bond. |

| Metal-Nitrogen (M-N) | N/A | Appearance of new band (~400-550 cm⁻¹) | Formation of a new coordinate bond. |

Supramolecular Assembly and Self-Organization

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. nih.gov The structure of this compound is well-suited for forming ordered assemblies through such interactions.

Non-covalent interactions are crucial in governing the self-assembly and crystal packing of molecules. nih.govnih.gov The key interactions expected for this compound include:

Hydrogen Bonding: While the molecule lacks classic hydrogen bond donors (like O-H or N-H), the oxygen atoms of the carbonyl and morpholine groups can act as hydrogen bond acceptors. They can form weak C-H···O hydrogen bonds with activated C-H groups from neighboring molecules. Such interactions are known to play a significant role in stabilizing crystal lattices. nih.gov

π-π Stacking: The electron-rich naphthyl group is a large aromatic system that can readily participate in π-π stacking interactions. nih.gov These interactions, where two aromatic rings are arranged in a face-to-face or offset manner, are a major driving force for the self-organization of aromatic molecules, leading to the formation of columnar or layered structures.

The interplay between directional hydrogen bonds and broader π-π stacking interactions dictates the final supramolecular architecture. mdpi.com

Crystal engineering is the rational design and synthesis of functional solid-state structures using intermolecular interactions. ub.edu By understanding and controlling the non-covalent interactions discussed above, it is possible to guide the crystallization of this compound to achieve specific packing motifs or even different crystalline forms known as polymorphs.

The balance between the flexible, polar morpholinylethanone part and the rigid, planar naphthyl group is critical. The polar sections may favor arrangements dominated by hydrogen bonding, while the nonpolar naphthyl units will favor π-stacking. This competition can lead to complex and interesting three-dimensional solid-state structures. Modifying crystallization conditions (e.g., solvent, temperature) could potentially isolate different polymorphs, each with unique physical properties.

Photophysical and Optical Properties Research

Absorption and Emission Spectroscopy

UV-Vis Absorption Profiles and Electronic Transitions

No experimental UV-Vis absorption spectra for 2-(4-morpholinyl)-1-(2-naphthyl)ethanone have been reported. Such a spectrum would be expected to show characteristic absorption bands corresponding to π-π* transitions within the naphthalene (B1677914) ring system and potentially n-π* transitions associated with the carbonyl group of the ethanone (B97240) linker and the heteroatoms in the morpholine (B109124) ring. The exact position (λmax) and intensity (molar extinction coefficient, ε) of these bands are currently unknown.

Fluorescence Emission Maxima and Quantum Yields

Similarly, there is no available data on the fluorescence properties of this compound. Information regarding its emission maxima, Stokes shift, and fluorescence quantum yield (ΦF) in various solvents is not documented. The quantum yield, a critical measure of a molecule's emission efficiency, would be essential for evaluating its potential as a luminophore.

Solvent Effects on Photophysical Properties

The influence of solvent polarity on the absorption and emission spectra (solvatochromism) of this compound has not been investigated. Such studies are vital for understanding the nature of the excited state, particularly its dipole moment, and how it interacts with its environment.

Aggregation-Induced Emission (AIE) Studies

The phenomenon of Aggregation-Induced Emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, is a significant area of modern materials research. mdpi.com While AIE has been observed in various naphthalene-based systems, bit.edu.cn there is no evidence to suggest that this compound or its derivatives have been studied for these properties. It remains to be determined whether this compound exhibits AIE or the more common aggregation-caused quenching (ACQ).

Computational Modeling of Optical Properties